Pyridine-4-boronic acid
Overview
Description
Pyridine-4-boronic acid is a versatile boronic acid derivative with a pyridine ring attached to a boronic acid group. This compound is known for its unique properties, including the ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker . It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, and has applications in drug discovery and material science .
Mechanism of Action
Target of Action
Pyridine-4-boronic acid is primarily used as a reagent in cross-coupling reactions . It is commonly used in the Suzuki-Miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The Suzuki-Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the this compound, which is a nucleophilic organoboron reagent, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway influenced by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects include the synthesis of various organic compounds, including potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its use in reactions is generally environmentally benign . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of this compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . In the presence of carboxylic acids and amines, it can also promote dehydrative condensation to generate amides, serving as a key intermediate in the production of peptides and proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Biochemical Analysis
Biochemical Properties
Pyridine-4-boronic acid can interact with various biomolecules. It is an effective catalyst for amide synthesis reactions . In the presence of carboxylic acids and amines, this compound promotes dehydrative condensation to generate amides, serving as a key intermediate in the production of peptides and proteins .
Cellular Effects
It is known that boronic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is used as a reagent in palladium-catalyzed Suzuki-Miyaura coupling reactions . This reaction is widely used in synthetic organic chemistry for the synthesis of various organic compounds, particularly those used in drug discovery and pharmaceutical research .
Temporal Effects in Laboratory Settings
This compound is stable under normal temperatures . It may decompose under high temperature, high pressure, or in the presence of strong oxidizing agents
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-boronic acid can be synthesized through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metal-hydrogen exchange to introduce the boronic acid group at the ortho position relative to a directing group on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst to form this compound.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production of this compound typically employs palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Amide Synthesis: this compound can catalyze the dehydrative condensation of carboxylic acids and amines to form amides.
Esterification: The compound can also catalyze the esterification of alpha-hydroxycarboxylic acids with alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Carboxylic Acids and Amines: Used in amide synthesis reactions.
Alcohols: Used in esterification reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amides: Formed from amide synthesis reactions.
Esters: Formed from esterification reactions.
Scientific Research Applications
Pyridine-4-boronic acid has a wide range of applications in scientific research:
Organic Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of various organic compounds.
Drug Discovery: Employed in the synthesis of heterocyclic compounds with biological activities, such as HIV-1 protease inhibitors and potential cancer therapeutics.
Material Science: Utilized as a building block in crystal engineering due to its ability to form hydrogen bonds and interact with metal ions.
Catalysis: Acts as a catalyst for amide synthesis and esterification reactions.
Comparison with Similar Compounds
Pyridine-4-boronic acid is unique among boronic acid derivatives due to its pyridine ring, which imparts distinct properties and reactivity. Similar compounds include:
Phenylboronic Acid: Lacks the nitrogen atom in the ring, resulting in different reactivity and applications.
2-Pyridinylboronic Acid: Has the boronic acid group at the 2-position, leading to different steric and electronic effects.
3-Pyridinylboronic Acid: Has the boronic acid group at the 3-position, which also affects its reactivity and applications
This compound stands out due to its ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker, making it highly valuable in various fields of research and industry .
Properties
IUPAC Name |
pyridin-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-1-3-7-4-2-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLULGIRFKAWHOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370269 | |
Record name | Pyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1692-15-5 | |
Record name | Pyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Pyridine-4-boronic acid in organic synthesis?
A1: this compound is a valuable reagent in organic synthesis, primarily known for its role in Suzuki cross-coupling reactions. [, ] This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and various (hetero)aryl halides. [] This reaction is particularly useful for introducing the electron-deficient pyridine ring into complex molecules.
Q2: Can you provide examples of specific applications of this compound derivatives in materials science?
A2: Derivatives of this compound, like the pinacol ester, have proven useful in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). [] For instance, it plays a crucial role in forming C3-symmetric trimeric boroxine molecules, which contribute to the pore-space partitioning within these porous materials, ultimately enhancing gas sorption properties. []
Q3: How does the structure of this compound contribute to its reactivity in Suzuki coupling reactions?
A3: this compound possesses a boronic acid group (-B(OH)2) at the para position of the pyridine ring. This group acts as a nucleophile in the Suzuki coupling, readily reacting with palladium catalysts and facilitating transmetalation, a key step in the catalytic cycle. [] The electron-deficient nature of the pyridine ring further enhances its reactivity towards nucleophilic attack. []
Q4: Are there any reported limitations or challenges associated with using this compound in synthesis?
A4: While this compound is generally a versatile reagent, its electron-deficient nature can sometimes hinder certain reactions. Additionally, achieving high yields in Suzuki coupling reactions with highly electron-deficient substrates like 2,6-bis(trifluoromethyl)this compound pinacol ester can be challenging. []
Q5: Has this compound been explored in the development of fluorescent probes or dyes?
A5: Yes, this compound plays a crucial role in synthesizing the biocompatible fluorophore DANPY (dimethylaminonaphthylpyridinium). [, ] It participates in a Suzuki coupling reaction with a brominated naphthalene derivative, followed by further modifications to introduce the pyridinium cation and tune its fluorescence properties. [, ]
Q6: Are there any reported crystal structures involving this compound?
A6: Yes, several crystal structures incorporating this compound or its derivatives have been reported. For instance, a new compound comprising this compound methyl ester and Nickel(II) dithiooxalate was synthesized and structurally characterized using single-crystal X-ray diffraction. [] This study revealed a monoclinic crystal system with hydrogen bonding interactions contributing to a 3D network. [] Another example involves the formation of tetrapyridinecopper(II) bis(triiodide) crystals, where this compound acts as a precursor. []
Q7: Have computational methods been employed to study this compound?
A7: While specific examples of computational studies focusing on this compound itself are not provided in the provided abstracts, the use of density functional theory (DFT) calculations is mentioned in the context of a new compound featuring a this compound cation and a Pt(CN)4 anion salt. [] DFT calculations are valuable tools for investigating electronic structures, bonding properties, and predicting various molecular properties.
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